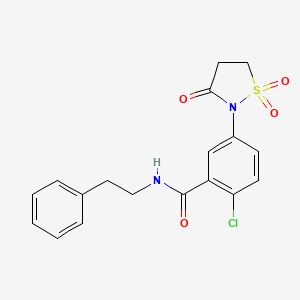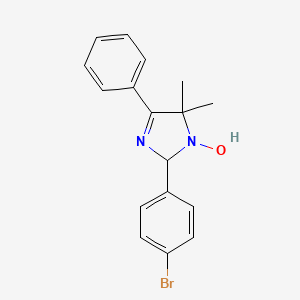
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has been found to possess unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain inflammatory molecules and an increase in the production of certain neurotransmitters, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of inflammatory molecules such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to increase the production of neurotransmitters such as dopamine and serotonin, leading to its potential therapeutic effects on neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol in lab experiments is its ability to selectively target certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets. However, one limitation is that the compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol. One potential area of study is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to understand the compound's mechanism of action and potential side effects. Finally, the development of more efficient and cost-effective synthesis methods could make the compound more accessible for research and potential therapeutic applications.
In conclusion, 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a promising compound with potential therapeutic applications. Its unique biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol can be achieved through various methods. One of the most common methods is the reaction between 4-bromobenzaldehyde and N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then reacted with phenylhydrazine to form the final product.
Scientific Research Applications
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and anti-anxiety properties. Additionally, it has been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11,16,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJVLZWBRSUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
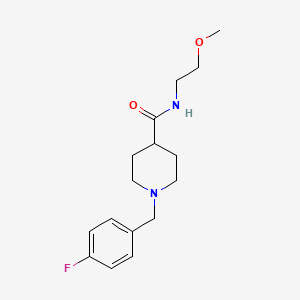
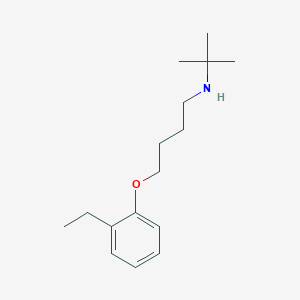
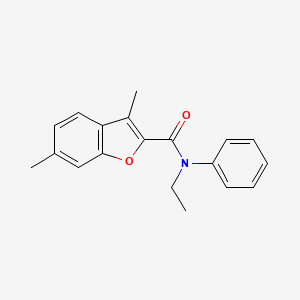
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
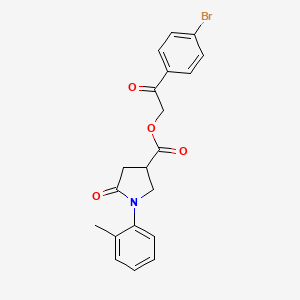
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)
